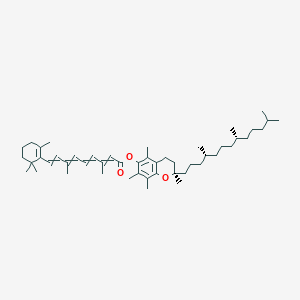
Olcenon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olcenon, also known as Tretinoin Tocoferil, is a derivative of tretinoin. It is primarily used in dermatological applications, particularly for the treatment of acne. Tretinoin decreases the cohesiveness of follicular epithelial cells, resulting in decreased microcomedone formation. Additionally, it stimulates mitotic activity and increases the turnover of follicular epithelial cells, causing the extrusion of comedones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Olcenon involves the esterification of tretinoin with tocopherol. This reaction typically requires an acid catalyst and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Olcenon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Olcenon has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: this compound is studied for its effects on cellular processes, particularly in skin cells.
Medicine: It is widely used in dermatology for the treatment of acne and other skin conditions
Industry: this compound is used in the formulation of various skincare products due to its beneficial effects on the skin.
作用機序
Olcenon exerts its effects primarily through its action on the skin’s epithelial cells. It binds to specific receptors in the skin cells, leading to increased cell turnover and the extrusion of comedones. The molecular targets include retinoic acid receptors, which play a crucial role in regulating cell growth and differentiation. The pathways involved include the retinoic acid signaling pathway, which is essential for maintaining healthy skin.
類似化合物との比較
Similar Compounds
Isotretinoin: Another retinoid used for severe acne treatment.
Adapalene: A synthetic retinoid used in acne treatment.
Tazarotene: A topical retinoid used for acne and psoriasis.
Uniqueness of Olcenon
This compound is unique due to its specific ester linkage with tocopherol, which enhances its stability and efficacy. This modification allows for better skin penetration and prolonged action compared to other retinoids. Additionally, the combination of tretinoin and tocopherol provides both anti-acne and antioxidant benefits, making this compound a versatile compound in dermatological applications.
特性
分子式 |
C49H76O3 |
|---|---|
分子量 |
713.1 g/mol |
IUPAC名 |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/t35-,36-,49-/m1/s1 |
InChIキー |
RIQIJXOWVAHQES-RSXZCOBQSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


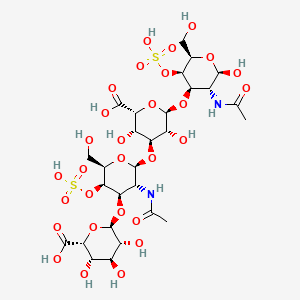
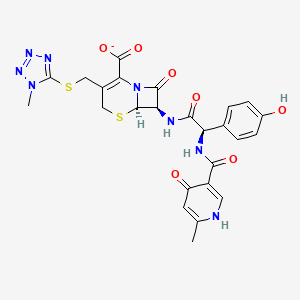
![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)

![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)

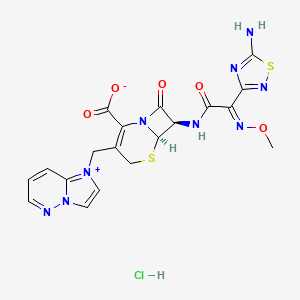
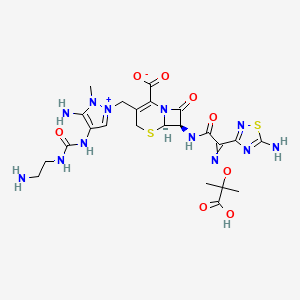
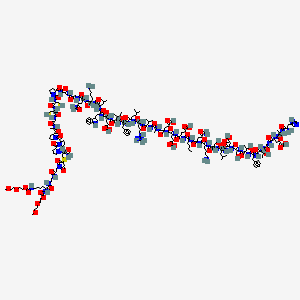
![(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)
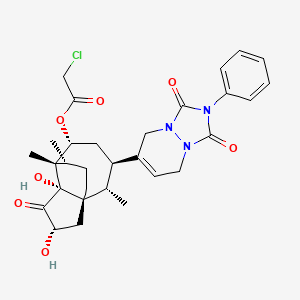


![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)
